molecular formula C18H22N4O5S2 B2871171 1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole CAS No. 2309597-58-6

1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole

Cat. No.: B2871171
CAS No.: 2309597-58-6
M. Wt: 438.52
InChI Key: BKQDEPHLSGZHCV-UHFFFAOYSA-N
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Description

1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole is a synthetically designed organic compound featuring a unique molecular architecture combining imidazole, azetidine, and pyrrolidine rings connected by sulfonyl and benzoyl linkers. This specific arrangement classifies it as a high-value chemical scaffold for medicinal chemistry and drug discovery research. The presence of both azetidine and pyrrolidine rings is of particular interest, as these saturated nitrogen heterocycles are widely used by medicinal chemists to obtain compounds for treating human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in pharmaceuticals due to its contribution to a molecule's three-dimensional coverage and its influence on key physicochemical parameters such as solubility and lipophilicity, which are essential for optimizing a compound's pharmacokinetic profile . Furthermore, the azetidine (four-membered nitrogen heterocycle) ring is another valuable pharmacophore explored in patented pharmacological uses . The imidazole moiety is a common feature in many biologically active compounds and can serve as a key interaction site. This compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-20-11-8-19-18(20)28(24,25)16-12-21(13-16)17(23)14-4-6-15(7-5-14)29(26,27)22-9-2-3-10-22/h4-8,11,16H,2-3,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDEPHLSGZHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O4S2C_{17}H_{23}N_3O_4S_2, with a molecular weight of approximately 393.52 g/mol. The structure includes an imidazole ring, a pyrrolidine sulfonyl group, and an azetidine moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC17H23N3O4S2
Molecular Weight393.52 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=NC(=N1)C(S(=O)(=O)N2CCCCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate receptor activity, particularly in pathways related to inflammation and cancer.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of target enzymes.
  • Receptor Modulation : The imidazole ring can interact with neurotransmitter receptors, potentially influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For example, imidazole derivatives have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar sulfonamide compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar properties.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : In vitro tests on related sulfonamide compounds revealed effective inhibition of Gram-positive bacteria such as Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Reference
Target Compound Not explicitly provided - 1-methylimidazole, azetidine-sulfonyl, 4-(pyrrolidine-1-sulfonyl)benzoyl Likely involves sulfonylation and coupling reactions -
2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Not provided - Sulfinyl, methoxyphenoxy, methylpyridine Oxidation with m-CPBA; purification via alumina column chromatography
Baricitinib C₁₆H₁₇N₇O₂S 371.42 Ethylsulfonyl, pyrrolo[2,3-d]pyrimidine Multi-step synthesis including sulfonylation and azetidine functionalization
1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole Not provided - Methylphenylsulfonyl, trifluoroethoxy pyridinyl Single-crystal X-ray diffraction confirms planar benzimidazole core and sulfonyl geometry
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole C₁₇H₁₉N₃O₂S 329.42 Methoxy, sulfanyl No detailed synthesis; molecular weight and substituents suggest moderate polarity
Key Observations:
  • Sulfonyl vs. Sulfinyl/Sulfanyl Groups: The target compound’s sulfonyl groups are more oxidized than the sulfinyl () and sulfanyl () moieties in analogs.
  • Heterocyclic Diversity : The azetidine ring in the target compound introduces a strained four-membered ring system, contrasting with the six-membered pyridine () or piperazine () rings in analogs. Azetidine’s rigidity may affect conformational stability .

Physicochemical and Structural Insights

  • Crystallographic Data: The benzimidazole derivative in exhibits a planar core (mean C–C bond length = 0.004 Å) with a sulfonyl group adopting a tetrahedral geometry. This contrasts with the target compound’s likely non-planar azetidine-pyrrolidine system, which may reduce crystallinity .
  • Molecular Weight and Solubility : The target compound’s molecular weight is expected to exceed 400 g/mol (based on structure), higher than Baricitinib (371.42 g/mol) and ’s compound (329.42 g/mol). Increased sulfonyl groups may enhance aqueous solubility compared to sulfanyl-containing analogs .

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